molecular formula C12H7Cl2F2NO B1599490 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine CAS No. 41662-64-0

3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine

Cat. No.: B1599490
CAS No.: 41662-64-0
M. Wt: 290.09 g/mol
InChI Key: DVTOLQWLOQFRPL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine is a useful research compound. Its molecular formula is C12H7Cl2F2NO and its molecular weight is 290.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F2NO/c13-8-10(9(14)12(16)17-11(8)15)18-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTOLQWLOQFRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC(=C2Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427421
Record name 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41662-64-0
Record name 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine

[1]

Part 1: Executive Summary & Structural Logic

Target Molecule: 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine Molecular Formula: C₁₂H₇Cl₂F₂NO Molecular Weight: 290.09 g/mol [1]

Characterizing this molecule presents a specific challenge: the pyridine ring is fully substituted (pentasubstituted), meaning no aromatic protons exist on the heterocyclic ring . Therefore, ¹H NMR is limited to the benzyloxy side chain, while ¹³C NMR becomes the primary tool for confirming the pyridine core structure. The presence of fluorine atoms at positions 2 and 6 introduces significant C-F spin-spin coupling, resulting in complex splitting patterns (doublets/triplets) in the carbon spectrum.

Synthesis Context (Sample Origin)

Understanding the synthesis is crucial for identifying impurities. This molecule is typically generated via Nucleophilic Aromatic Substitution (


)

Key Impurity Risks:

  • Regioisomers: Rare, as the 4-position is most activated.

  • Bis-substitution: Displacement of a second fluorine (at C2 or C6) by benzyl alcohol if excess nucleophile/heat is used.

Part 2: Experimental Protocol (NMR Acquisition)

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and distinct chemical shift separation.[1] DMSO-
    
    
    is a viable alternative if the sample contains polar impurities.
  • Concentration: 10–15 mg for ¹H NMR; 30–50 mg for ¹³C NMR to resolve low-intensity quaternary carbons split by fluorine.[1]

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

Acquisition Parameters (400 MHz Instrument)
  • ¹H NMR: 16 scans, 1s relaxation delay.

  • ¹³C NMR: Minimum 1024 scans. Crucial: Use a relaxation delay (

    
    ) of 
    
    
    to allow relaxation of the quaternary carbons (C2, C3, C4, C5, C6), ensuring they are visible above noise.
  • ¹⁹F NMR (Recommended): Run a proton-decoupled ¹⁹F scan to confirm the symmetry of the 2,6-difluoro system.

Part 3: ¹H NMR Data Analysis

Diagnostic Feature: The spectrum should show signals only for the benzyloxy group. Any signals in the 7.8–8.5 ppm range suggest unreacted starting material or loss of halogen substituents.

Table 1: ¹H NMR Chemical Shift Data ( )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
CH₂ 5.30 – 5.45Singlet (s)2H-Benzylic Methylene
Ph-H 7.35 – 7.45Multiplet (m)5H-Aromatic Phenyl Ring

Interpretation:

  • The singlet at ~5.4 ppm is the definitive handle for the product. A shift upfield (< 5.0 ppm) would indicate hydrolysis to benzyl alcohol.

  • The phenyl region typically appears as a broad multiplet; distinct splitting (d/t) may be resolvable at higher fields (600 MHz+).

Part 4: ¹³C NMR Data Analysis (The Critical Validation)

This spectrum is dominated by C-F coupling . The molecule has a

Coupling Logic (J-Values)
  • ¹J_CF (Direct): ~230–250 Hz (Observed at C2/C6).[1]

  • ²J_CF (Geminal): ~15–30 Hz (Observed at C3/C5).

  • ³J_CF (Vicinal): ~5–15 Hz (Observed at C4).[1]

Table 2: ¹³C NMR Chemical Shift & Coupling Data[2][3]
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C4 162.0 – 164.0Triplet (t)

Deshielded by Oxygen; splits due to long-range coupling to F2/F6.[1]
C2, C6 155.0 – 158.0Doublet (d)

Direct C-F bond.[1] Very large splitting.
C-ipso 135.5 – 136.5Singlet (s)-Phenyl ring quaternary carbon.[1]
Ph (o/m) 128.0 – 129.0Singlets (s)-Phenyl ortho/meta carbons.[1]
Ph (p) 127.5 – 128.5Singlet (s)-Phenyl para carbon.[1]
C3, C5 112.0 – 115.0Doublet (d)

Shielded by Cl substitution; splits due to adjacent F.
CH₂ 75.0 – 76.5Singlet (s)*-Benzylic carbon.[1] *May show faint broadening (

) but usually a singlet.

> Note: The C2/C6 and C3/C5 signals appear as doublets because each carbon couples primarily to its directly attached or adjacent fluorine. While second-order effects (


Part 5: Visualizations

Diagram 1: Synthesis & Impurity Pathway

This workflow illustrates the origin of the sample and critical purification checkpoints.

SynthesisWorkflowSM3,5-dichloro-2,4,6-trifluoropyridineReactionS_NAr Reaction(Base, THF/ACN)SM->ReactionReagentBenzyl Alcohol(Nucleophile)Reagent->ReactionProductTarget:3,5-dichloro-2,6-difluoro-4-benzyloxypyridineReaction->ProductMajor Pathway(C4 Substitution)ImpurityImpurity Risk:Bis-benzyloxy adduct(Over-substitution)Reaction->ImpurityExcess ReagentHigh Temp

Caption: Reaction pathway showing the selective S_NAr at the C4 position and potential over-substitution risks.

Diagram 2: ¹³C-F Coupling Topology

This diagram visualizes why the Carbon-13 spectrum appears split.[1]

CouplingLogicF2Fluorine (F2)C2C2 Carbon(Direct Bond)F2->C21J_CF ~240 Hz(Large Doublet)C3C3 Carbon(Adjacent)F2->C32J_CF ~25 Hz(Medium Doublet)C4C4 Carbon(3-Bonds Away)F2->C43J_CF ~10 Hz(Triplet via F2+F6)F6Fluorine (F6)F6->C4

Caption: Coupling topology illustrating the magnetic influence of Fluorine atoms on the Pyridine carbons.

References

  • Chambers, R. D., et al. (2005).[2] Polyhalogenated Heterocycles: Substitution Patterns in Perfluoropyridines. Journal of Fluorine Chemistry. [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2,6-Difluoropyridine Data. [1]

  • Sigma-Aldrich. (2024). Product Specification: 3,5-Dichloro-2,4,6-trifluoropyridine.[3] [1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] [1]

Comprehensive Characterization of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine Content Type: In-depth Technical Guide Role: Senior Application Scientist

Executive Summary & Strategic Context

3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine (CAS 41662-64-0) is a critical synthetic intermediate, primarily serving as the protected precursor to Haloxydine (3,5-dichloro-2,6-difluoro-4-hydroxypyridine). In agrochemical and pharmaceutical development, this molecule represents a "masked" phenol, where the benzyl group protects the 4-position oxygen during halogenation or coupling steps.

For researchers, the analytical challenge lies in distinguishing this ether from its deprotected byproducts and potential N-alkylated isomers. This guide details the mass spectrometric behavior, fragmentation logic, and method development protocols required to unequivocally identify and quantify this compound.

Physicochemical Profile & MS Prediction

Before initiating experimental workflows, the theoretical mass spectral signature must be defined to validate observational data.

Molecular Identity
  • Formula:

    
    
    
  • Monoisotopic Mass: 288.9873 Da (Calculated based on

    
    )
    
  • Structural Features:

    • Core: Electron-deficient pyridine ring due to four electron-withdrawing halogens (2x Cl, 2x F).

    • Lability: The benzylic ether bond is the primary site of fragmentation.

Isotope Pattern Analysis (The "Fingerprint")

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a primary confirmation tool.

Ion SpeciesMass (m/z)Relative Abundance (Theoretical)Origin
M 289.99 100%

(Base Peak)
M+2 291.99 ~64%

M+4 293.99 ~10%

Critical Insight: The 9:6:1 intensity ratio is diagnostic for


 systems. Deviations from this ratio suggest co-eluting impurities or isobaric interferences.

Experimental Protocol: LC-MS Method Development

Due to the electron-withdrawing nature of the halogenated ring, the basicity of the pyridine nitrogen is significantly reduced (


 estimated < 2). Standard ESI+ conditions may yield low sensitivity unless optimized.
Ionization Source Selection
  • Electrospray Ionization (ESI+): Feasible but requires acidic modifiers (0.1% Formic Acid) to force protonation.

  • Atmospheric Pressure Chemical Ionization (APCI+): Recommended. APCI is less dependent on solvent chemistry and analyte basicity, making it superior for electron-deficient heterocycles.

  • APCI- (Negative Mode): Unlikely to be effective for the benzyl ether but highly sensitive for the deprotected phenol (Haloxydine) impurity.

Chromatographic Conditions (Reverse Phase)

The benzyl group imparts significant hydrophobicity, ensuring good retention on C18 phases.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for better peak shape of halogenated aromatics).

  • Gradient: 5% B to 95% B over 5 minutes. The target analyte typically elutes late (high %B) compared to the more polar deprotected phenol.

Visualization: Method Development Decision Tree

MethodDevelopment Start Sample: 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine Solubility Solubility Check (Dissolve in ACN or MeOH) Start->Solubility SourceSelect Source Selection Solubility->SourceSelect ESI ESI+ Mode (0.1% Formic Acid) SourceSelect->ESI Standard Screening APCI APCI+ Mode (High Sensitivity) SourceSelect->APCI If Signal < 1e5 Fragment Fragmentation Check (Look for m/z 91) ESI->Fragment APCI->Fragment Opt Optimize Cone Voltage (Minimize In-Source Fragmentation) Fragment->Opt Benzyl loss is dominant

Figure 1: Decision matrix for optimizing ionization and detection parameters.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation pathway is essential for building Multiple Reaction Monitoring (MRM) transitions for quantitation.

Primary Fragmentation Pathway

The weakest bond in the molecule is the


 benzylic ether linkage. Upon Collision Induced Dissociation (CID), two major events occur:
  • Formation of Tropylium Ion (m/z 91): The benzyl group cleaves to form the highly stable tropylium cation (

    
    ). This is often the Base Peak  in the MS2 spectrum.
    
  • Neutral Loss of Benzyl Radical/Carbene: If the charge is retained on the pyridine ring, a transition from m/z 290

    
     m/z 199/200 is observed (corresponding to the protonated hydroxypyridine core).
    
Secondary Fragmentation
  • CO Loss: The resulting hydroxypyridine core (m/z ~200) can tautomerize to a pyridone and lose Carbon Monoxide (CO, -28 Da), resulting in m/z ~172.

  • Halogen Loss: Sequential losses of HCl or HF are observed at higher collision energies.

Visualization: Fragmentation Mechanism

Fragmentation Parent Parent Ion [M+H]+ m/z 290 (Cl2 Isotope Pattern) Tropylium Tropylium Ion [C7H7]+ m/z 91 (Dominant Fragment) Parent->Tropylium Benzyl Cleavage Core Pyridinol Core [M-Bn+2H]+ m/z ~200 Parent->Core Neutral Benzyl Loss CO_Loss CO Loss [Core - CO]+ m/z ~172 Core->CO_Loss -28 Da (CO)

Figure 2: Proposed fragmentation pathway illustrating the competition between benzyl cation formation and core retention.

Troubleshooting & Validation

In-Source Fragmentation

Issue: You observe a strong peak at m/z 200 (the deprotected phenol) in the MS1 scan, even though the sample is pure benzyl ether. Cause: The benzylic bond is labile. High cone voltages or high source temperatures in APCI can cause "In-Source Fragmentation" (ISF). Solution: Lower the declustering potential (DP) or cone voltage. Monitor the ratio of m/z 290 to m/z 200 while reducing energy until the parent ion signal plateaus.

Distinguishing N- vs O-Alkylation

While O-alkylation is preferred, N-alkylation (forming a pyridone) is a possible impurity.

  • O-Benzyl (Target): Fragments easily to m/z 91.

  • N-Benzyl (Impurity): The N-C bond is stronger than the O-C bond. The fragmentation pattern will show less abundant m/z 91 and more ring fragmentation (e.g., loss of the benzyl group with adjacent ring atoms). Retention time will also differ (N-alkyl typically elutes earlier in Reverse Phase).

References

  • Synthesis and Properties of Halogenated Pyridines. ChemicalBook. (Accessed 2026). Link

  • Mass Spectrometry of Benzyl Ethers. LibreTexts Chemistry. (2023). Link

  • Haloxydine (3,5-dichloro-2,6-difluoro-4-hydroxypyridine) Data. US EPA Substance Registry. Link

  • LC-MS Method Development for Impurities. Rasayan Journal of Chemistry. (2020). Link

Methodological & Application

High-Efficiency Synthesis of N-Alkylpyridinium Salts: Protocols for Steric and Electronic Variance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The N-alkylation of pyridine (the Menshutkin reaction) is the foundational step in synthesizing pyridinium-based ionic liquids, organocatalysts, and cationic drug delivery systems. While conceptually simple, the reaction is highly sensitive to steric hindrance (2,6-substitution) and electronic deactivation.[1] This application note provides a bifurcated protocol: Method A for kinetically favored substrates and Method B for thermodynamically challenging systems. It emphasizes the critical role of solvent dielectric constants in transition state stabilization and provides strategies for handling hygroscopic quaternary ammonium salts.

Mechanistic Principles & Critical Variables[1][2]

The Menshutkin Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the pyridine nitrogen lone pair acts as the nucleophile attacking the electrophilic carbon of the alkyl halide.

Key Kinetic Insight: The transition state involves the development of charge separation (formation of a cation and anion from neutral species). Therefore, polar aprotic solvents accelerate the reaction by stabilizing the dipolar transition state without solvating the nucleophile (pyridine) to the extent that it becomes unreactive [1].

Reaction Pathway Visualization[1]

Menshutkin_Mechanism Start Neutral Reactants (Pyridine + R-X) TS Transition State (Dipolar Activated Complex) Start->TS S_N2 Attack Product Pyridinium Salt (Ionic Product) TS->Product Bond Formation Solvent Polar Aprotic Solvent (Stabilizes TS) Solvent->TS Dipole Stabilization

Figure 1: The reaction trajectory highlights the necessity of solvent-mediated transition state stabilization.

Strategic Variable Selection

Before beginning, select conditions based on your substrate's profile.[1]

VariableRecommendationScientific Rationale
Leaving Group (X) I > Br > ClIodide bond is weakest and I⁻ is the best leaving group.[1] Cl requires high heat/pressure [2].[1]
Solvent Acetonitrile (MeCN) or AcetoneHigh dielectric constant (

) stabilizes the charged TS. MeCN (

) is preferred for reflux >60°C.
Sterics 2,6-Lutidine requires forcingSubstituents at C2/C6 block the N-lone pair.[1] Use Method B .
Atmosphere Inert (N₂ or Ar)Prevents oxidation of iodide salts and moisture absorption (hygroscopicity).

Experimental Protocols

Protocol A: Standard Conditions (Kinetic Control)

Target: Unhindered pyridines (e.g., Pyridine, 4-DMAP, Nicotinamide) + Reactive Alkyl Halides (Iodides/Bromides).[1]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[2]

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (0.5 – 1.0 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]

  • Dissolution: Dissolve the pyridine derivative in anhydrous MeCN.

  • Addition: Add the alkyl halide dropwise via syringe at room temperature.

    • Note: Exotherms are common with Alkyl Iodides.[1]

  • Reaction:

    • For Iodides: Stir at Room Temperature (RT) for 12–24 hours.

    • For Bromides: Heat to reflux (80°C for MeCN) for 24–48 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The salt will stay at the baseline; the starting material will migrate.

  • Workup (Precipitation):

    • Cool the mixture to RT.

    • If solids form: Filter under vacuum/inert gas.[1]

    • If no solids form: Add cold Diethyl Ether or Ethyl Acetate (non-polar anti-solvent) to force precipitation.[1]

  • Purification: Wash the filter cake 3x with cold Ether to remove unreacted organic starting materials.

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Protocol B: High-Energy Conditions (Thermodynamic/Steric Force)

Target: Sterically hindered (e.g., 2,6-Lutidine) or Electron-Deficient Pyridines + Alkyl Chlorides.[1]

Reagents:

  • Substrate: 2,6-Disubstituted Pyridine (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (neat or 2.0 equiv)

  • Solvent: Minimal MeCN or Neat (Solvent-free)

Procedure:

  • Vessel Selection: Use a heavy-walled pressure vial (sealed tube) or an autoclave.[1]

    • Why? Alkyl chlorides often boil below the required activation temperature (~100°C).

  • Loading: Charge the vessel with the pyridine and alkyl halide. If the mixture is solid, add minimal MeCN to create a slurry.[1]

  • Reaction: Seal the vessel and heat to 100–120°C for 48–72 hours.

    • Safety: Use a blast shield.[1]

  • Workup (Trituration):

    • Cool to RT. The mixture will likely be a viscous oil or fused solid.

    • Add Diethyl Ether (20 mL) and sonicate vigorously to induce crystallization ("crashing out").

  • Purification: Recrystallization is often required.[1]

    • Solvent System: Dissolve in minimum hot Ethanol/Methanol; add Ethyl Acetate until cloudy; cool to -20°C.

Workflow Decision Tree

Workflow_Decision Input Select Substrate & Electrophile CheckSterics Are C2/C6 positions substituted? Input->CheckSterics CheckLG Is Electrophile a Chloride? CheckSterics->CheckLG No MethodB PROTOCOL B: Sealed Tube / Neat / 100°C+ (Forced Conditions) CheckSterics->MethodB Yes (Steric Hindrance) MethodA PROTOCOL A: Reflux in MeCN/Acetone (Standard S_N2) CheckLG->MethodA No (I, Br) CheckLG->MethodB Yes (Poor LG)

Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on substrate reactivity.

Characterization & Troubleshooting

Handling Hygroscopicity

Pyridinium salts (especially chlorides and iodides) are extremely hygroscopic.[1]

  • Symptom: The nice white powder turns into a sticky oil on the benchtop.

  • Solution: Perform all filtration under a blanket of Nitrogen or Argon.[1] Store products in a desiccator or glovebox.[1] If "oiling out" occurs during workup, redissolve in MeOH and re-precipitate with dry Ether [3].[1]

NMR Diagnostics
  • 1H NMR Shift: Upon alkylation, the protons on the pyridine ring (especially

    
    -protons at C2/C6) will shift downfield  (higher ppm) due to the positive charge on the nitrogen descreening the nucleus.
    
    • Example: Pyridine

      
      -H (
      
      
      
      8.6 ppm)
      
      
      N-Methylpyridinium
      
      
      -H (
      
      
      8.8–9.2 ppm).[1]
  • Solubility Check: The product should be soluble in D₂O or DMSO-d6, but insoluble in CDCl₃.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Precipitate Product is soluble in reaction solvent.[1]Concentrate solvent to 20% volume, then add excess cold Et₂O or Hexane.[1]
Dark Coloration Oxidation of Iodide (I⁻

I₂).
Wash the solid with a dilute solution of Sodium Thiosulfate (if water tolerant) or recrystallize from EtOH/Acetone.
Oiling Out Trace solvent impurities or mixed phases.[1]Decant the supernatant. Triturate the oil with fresh dry Ether and sonicate until it solidifies.

References

  • Solvent Effects on Kinetics: Abboud, J. L. M., et al. "Solvent effects on the kinetics of the Menshutkin reaction." Journal of Physical Organic Chemistry. [Link]

  • Leaving Group Reactivity: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience. [Link][1]

  • Purification of Ionic Liquids: Clare, B., et al. "Purification of Ionic Liquids for Chemical Applications."[1] Australian Journal of Chemistry. [Link]

  • Steric Hindrance in Pyridines: Brown, H. C., et al. "Steric Effects in Displacement Reactions."[1] Journal of the American Chemical Society. [Link]

Sources

debenzylation protocols for 4-benzyloxypyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Catalyst Poisoning and Tautomeric Challenges

Executive Summary

The debenzylation of 4-benzyloxypyridine moieties presents a unique intersection of challenges in organic synthesis: catalyst poisoning by the pyridine nitrogen and tautomeric ambiguity of the product. While catalytic hydrogenolysis (


, Pd/C) is the industry standard for benzyl ether cleavage, it frequently fails in pyridine systems due to strong nitrogen-palladium coordination.

This guide details three validated protocols designed to bypass these failure modes. We prioritize Acid-Modified Hydrogenolysis as the primary method, utilizing protonation to shield the catalyst. Secondary protocols cover Transfer Hydrogenation for safety-restricted environments and Acid Hydrolysis for halogenated substrates sensitive to reduction.

Strategic Analysis: The Pyridine Problem

To successfully deprotect 4-benzyloxypyridines, one must understand the underlying physical chemistry that causes standard protocols to stall.

A. The Catalyst Poisoning Mechanism

Palladium catalysts function via the adsorption of substrates onto the metal surface. The pyridine nitrogen possesses a localized lone pair (


) that acts as a potent ligand (Lewis base).
  • The Failure Mode: The pyridine N binds irreversibly to the Pd active sites, displacing

    
     and halting the catalytic cycle.
    
  • The Solution: Conducting the reaction in acidic media (e.g., Acetic Acid or HCl/MeOH) protonates the nitrogen (

    
    ). The resulting pyridinium ion cannot coordinate to Pd, leaving the catalyst free to cleave the benzyl ether.
    
B. The Tautomeric Product

Unlike simple phenols, the product of this reaction, 4-hydroxypyridine, exists in equilibrium with its keto-tautomer, 4-pyridone .

  • Implication: In polar solvents (MeOH,

    
    ) and solid state, the 4-pyridone  form dominates.
    
  • Analysis Note: When monitoring reaction progress via NMR, the product signals will shift significantly compared to a standard phenol due to the loss of aromaticity in the pyridine ring during tautomerization.

Decision Matrix & Workflow

Before selecting a protocol, assess the substrate's sensitivity to reduction (e.g., presence of Cl, Br, I atoms).

DebenzylationWorkflow Start Substrate: 4-Benzyloxypyridine CheckHalogen Contains Reducible Groups? (Cl, Br, I, Nitro, Alkene) Start->CheckHalogen PathReductive NO (Robust Substrate) CheckHalogen->PathReductive Safe for Reduction PathNonReductive YES (Sensitive Substrate) CheckHalogen->PathNonReductive Avoid Reduction MethodA PROTOCOL A: Acid-Modified Hydrogenolysis (Pd/C + H2 + AcOH) PathReductive->MethodA Standard Equipment MethodB PROTOCOL B: Transfer Hydrogenation (Pd/C + NH4HCO2) PathReductive->MethodB No H2 Cylinder/Balloon MethodC PROTOCOL C: Acid Hydrolysis (TFA or HBr/AcOH) PathNonReductive->MethodC Cleavage via Solvolysis

Figure 1: Strategic decision tree for selecting the optimal debenzylation method based on substrate functionality.

Experimental Protocols
Protocol A: Acid-Modified Catalytic Hydrogenolysis (Gold Standard)

Best For: Scalable synthesis, clean workup, substrates without halogens. Mechanism: Proton-assisted adsorption prevents catalyst poisoning.

Materials:

  • Substrate: 4-Benzyloxypyridine derivative (

    
     equiv)
    
  • Catalyst: 10% Pd/C (wet support, 50%

    
    , 
    
    
    
    equiv by mass of Pd metal)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Additive: Glacial Acetic Acid (AcOH) or 1M HCl (

    
    
    
    
    equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH (

    
     M concentration).
    
  • Acidification: Add Glacial Acetic Acid (

    
     equiv). Note: Ensure pH < 5 to fully protonate the pyridine nitrogen.
    
  • Inerting: Place the flask under a nitrogen (

    
    ) atmosphere.
    
  • Catalyst Addition: Carefully add 10% Pd/C. WARNING: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is inerted or the catalyst is wet.

  • Hydrogenation: Purge the system with

    
     gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature (RT).
    
  • Monitoring: Check TLC or LCMS after 2 hours. The benzyl group is cleaved to toluene (volatile) and the 4-pyridone.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentrate the filtrate.

    • Crucial Step: The product will be an acetate salt. To obtain the free base, redissolve in minimal MeOH and neutralize with basic resin (e.g., Amberlyst A-21) or aqueous

      
      , then extract/crystallize.
      
Protocol B: Catalytic Transfer Hydrogenation

Best For: Labs without


 cylinders; faster kinetics for sterically hindered ethers.
Mechanism:  Palladium extracts hydrogen from a donor (ammonium formate) to reduce the C-O bond.

Materials:

  • Substrate (

    
     equiv)[1]
    
  • 10% Pd/C (

    
    
    
    
    equiv by mass)
  • Hydrogen Donor: Ammonium Formate (

    
    
    
    
    equiv)
  • Solvent: Methanol (reflux grade)

Step-by-Step Procedure:

  • Dissolve substrate in MeOH (

    
     M) in a round-bottom flask equipped with a reflux condenser.
    
  • Add Ammonium Formate (

    
     equiv).
    
  • Flush with

    
     and add Pd/C catalyst.
    
  • Initiation: Heat the mixture to reflux (

    
    ). Note: Evolution of 
    
    
    
    and
    
    
    gas will occur; ensure proper venting.
  • Completion: Reaction is typically complete within 1–4 hours, often faster than balloon hydrogenation.

  • Workup: Filter hot through Celite (ammonium formate may precipitate if cooled). Concentrate filtrate. The residue often contains excess ammonium salts, which can be removed by sublimation or trituration with cold water.

Protocol C: Brønsted Acid Hydrolysis (Non-Reductive)

Best For: Substrates containing Chlorides, Bromides, Iodides, or Nitro groups that would be reduced by Pd/C.

Materials:

  • Substrate (

    
     equiv)[1]
    
  • Reagent: Trifluoroacetic acid (TFA) OR 33% HBr in Acetic Acid.

  • Scavenger (Optional): Thioanisole (

    
     equiv) – highly recommended to prevent benzyl cation re-alkylation.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in neat TFA (

    
     M). If using HBr/AcOH, use as the solvent.
    
  • Scavenger: Add Thioanisole. This traps the benzyl cation formed during cleavage.

  • Reaction: Heat to

    
     (TFA) or RT to 
    
    
    
    (HBr/AcOH). Monitor closely; these conditions are harsh.[2]
  • Workup:

    • Evaporate the acid in vacuo.

    • The residue is the pyridinium salt.

    • Neutralize with saturated

      
       and extract into EtOAc or DCM/iPrOH (3:1) if the product is water-soluble (common for pyridones).
      
Data Summary & Comparison
FeatureProtocol A (H2/Pd/Acid)Protocol B (Transfer H2)Protocol C (Acid Hydrolysis)
Selectivity High (with acid)HighLow (Acid sensitive groups)
Halogen Tolerance Poor (Debromination risk)ModerateExcellent
Reaction Speed Moderate (2-12 h)Fast (1-4 h) Variable
Safety Profile Flammable Gas (

)
Gas Evolution (

)
Corrosive Acids
Catalyst Poisoning Solved by Acid Less susceptibleN/A
Mechanistic Visualization

The following diagram illustrates why the addition of acid is critical for Method A.

Mechanism cluster_Fail Neutral Conditions (Failure) cluster_Success Acidic Conditions (Success) Substrate 4-Benzyloxypyridine Poisoned N-Pd Coordination (Catalyst Dead) Substrate->Poisoned Neutral pH Protonated Pyridinium Salt (N-H+) Substrate->Protonated + AcOH/H+ Adsorbed Ether Oxygen Adsorption to Pd Surface Protonated->Adsorbed Cleaved C-O Bond Cleavage Adsorbed->Cleaved Product 4-Pyridone + Toluene Cleaved->Product

Figure 2: Mechanistic pathway showing how protonation prevents the pyridine nitrogen from deactivating the Palladium catalyst.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (Stalled) Catalyst PoisoningAdd 1-2 equiv of AcOH or HCl. Ensure N is protonated.
Incomplete Conversion Catalyst DeactivationFilter and add fresh catalyst. Try Pearlman’s Catalyst (

).[3]
Loss of Halogen (De-Cl/Br) Over-reductionSwitch to Protocol C (Acid Hydrolysis) or use sulfided Pd/C.
Product trapped in Aqueous High Polarity of PyridoneUse continuous extraction or evaporate to dryness and triturate.
References
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[4] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.[4] [Link]

  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159–169.[3] [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Phenol Protection).
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.[5][Link]

Sources

palladium-catalyzed cross-coupling reactions of polychlorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

Polychlorinated pyridines are ubiquitous scaffolds in drug discovery (e.g., Etoricoxib, Pifexole) but present two distinct synthetic challenges: catalyst deactivation via nitrogen coordination and regiochemical ambiguity due to multiple electrophilic sites. This application note details the mechanistic principles governing site-selectivity and provides optimized protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. We contrast intrinsic electronic bias (Handy’s Rules) against modern ligand-controlled strategies to achieve predictable C2 vs. C4 functionalization.

Mechanistic Insight: The Regioselectivity & Poisoning Paradox

Success in coupling chloropyridines relies on managing the competition between the oxidative addition (OA) step and the non-productive coordination of the pyridine nitrogen to the palladium center.

Catalyst Poisoning

The pyridine nitrogen is a strong


-donor. In the absence of steric bulk, it binds to electrophilic Pd(II) species, forming stable, off-cycle [L_nPd(Ar)(Pyridine)] complexes. This effectively arrests the catalytic cycle (catalyst poisoning).[1]
  • Solution: Use electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines, NHCs) that sterically preclude N-coordination while facilitating OA into the challenging C–Cl bond.

Regioselectivity: Intrinsic vs. Ligand Control

For a substrate like 2,4,6-trichloropyridine , selectivity is dictated by the electronic difference between the positions:

  • Intrinsic Bias (Handy’s Rules): Oxidative addition preferentially occurs at the most electron-deficient position. The inductive effect of the ring nitrogen makes C2/C6 more electron-deficient than C4. Therefore, under "standard" conditions (e.g., Pd(PPh3)4), coupling occurs at C2 .

  • Ligand Control: While C2 is electronically favored, it is sterically more crowded (adjacent to N). Using extremely bulky ligands (e.g., IPr, SIPr) can invert this selectivity to favor the less hindered C4 position, or allow sequential functionalization.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,4-Dichloropyridine Decision Target Position? Start->Decision C2_Path C2-Selective (Intrinsic) Decision->C2_Path Standard C4_Path C4-Selective (Steric Control) Decision->C4_Path Inverted Mech_C2 Mechanism: Electronic Control (Inductive effect of N) C2_Path->Mech_C2 Mech_C4 Mechanism: Steric Control (Ligand hinders C2 approach) C4_Path->Mech_C4 Ligand_C2 Ligands: PPh3, dppf, XPhos Mech_C2->Ligand_C2 Ligand_C4 Ligands: Bulky NHCs (IPr), Q-Phos Mech_C4->Ligand_C4

Figure 1: Decision tree for selecting conditions based on desired regiochemical outcome for 2,4-dichloropyridine scaffolds.

Catalyst & Ligand Selection Guide

The choice of ligand is the primary determinant of yield and selectivity.

Ligand ClassExamplesKey FeatureBest For
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Bulky, electron-rich. Promotes OA into aryl chlorides; resists N-poisoning.General Purpose. High yields for C2-coupling.
Bisphosphines dppf, Xantphos Large bite angle.Selectivity. Good for preventing bis-coupling (over-reaction).
NHC (Carbenes) PEPPSI-IPr, Pd-NHC-G3 Extreme steric bulk; strong

-donation.
Difficult Substrates. Can force C4 selectivity or couple highly deactivated chlorides.
Simple Phosphines PPh3 Low bulk, moderate electronics.Not Recommended. Prone to poisoning and poor turnover with chlorides.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Mono-arylation of 2,4,6-trichloropyridine at the C2 position. Mechanism: Exploits the intrinsic electronic deficiency of the C2 position using a robust, bulky phosphine to prevent poisoning.

Reagents:

  • Substrate: 2,4,6-Trichloropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ and SPhos to a reaction vial. Add 1 mL of anhydrous toluene and stir at RT for 10 mins to generate the active L-Pd(0) species (solution turns from orange to pale yellow/black).

  • Substrate Addition: Add 2,4,6-trichloropyridine, the arylboronic acid, and K₃PO₄ to the vial.

  • Solvent: Add the remaining Toluene and Water (degassed).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C initially to avoid competitive C4 coupling or bis-arylation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (trichloropyridine) is non-polar; the mono-coupled product will be slightly more polar.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Validation Point: SPhos is chosen because it forms a monoligated Pd species that is highly active for oxidative addition but sufficiently bulky to prevent the pyridine nitrogen from binding to the metal center [1].

Protocol B: C4-Selective Buchwald-Hartwig Amination

Objective: Amination of 2,4-dichloropyridine preferentially at the C4 position. Mechanism: This protocol utilizes a specific NHC ligand system where the extreme steric bulk destabilizes the Pd-complex at the crowded C2 position (ortho to ring Nitrogen), favoring the less hindered C4 position despite the electronic bias [2].

Reagents:

  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd-PEPPSI-IPr, KOtBu, and 2,4-dichloropyridine.

  • Solvent/Amine: Add anhydrous Dioxane and the amine via syringe.

  • Reaction: Stir at RT (Room Temperature) for 1 hour, then gently warm to 50°C if conversion is slow.

    • Critical: High temperatures (>80°C) may erode regioselectivity and promote C2 coupling.

  • Workup: Filter through a celite pad to remove salts. Concentrate in vacuo.

Validation Point: The use of the PEPPSI precatalyst ensures a defined Pd(II)/Pd(0) ratio and rapid initiation. The "throw-away" pyridine ligand on the PEPPSI precatalyst is exchanged for the substrate, but the bulky IPr ligand directs the metal to the C4 position [3].

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
No Reaction (SM Recovery) Catalyst PoisoningSwitch to a bulkier ligand (e.g., XPhos instead of PPh3). Increase Temp.
Bis-Coupling (Over-reaction) High Catalyst ActivityReduce catalyst loading to 0.5 mol%. Add boronic acid slowly (syringe pump).
Wrong Regioisomer Electronic/Steric MismatchC2 desired: Use SPhos/XPhos. C4 desired: Use IPr/SIPr or lower temperature.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add base after heating the catalyst/halide mix.
Catalytic Cycle & Inhibition Pathway

The diagram below illustrates where the pyridine nitrogen interferes with the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd R-Cl Poison Catalyst Poisoning [L-Pd-Pyridine] Pd0->Poison Pyridine N-binding TransMet Transmetalation OxAdd->TransMet R'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat / Bulk

Figure 2: The Palladium catalytic cycle showing the reversible poisoning pathway caused by pyridine nitrogen coordination.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Source: National Science Foundation (NSF) / J. Am. Chem. Soc. URL:[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: ACS Publications (Organic Letters). URL:[Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Source: Journal of Molecular Catalysis A: Chemical.[2] URL:[Link]

Sources

Scalable Manufacturing of Functionalized Pyridines: Strategic Protocols for Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in approximately 20% of the top 200 pharmaceutical products (e.g., Imatinib, Esomeprazole, Nevirapine). However, the scale-up of substituted pyridines presents a "reactivity paradox": the electron-deficient ring is resistant to electrophilic substitution yet prone to nucleophilic displacement and oxidative degradation.

This guide provides two validated workflows for overcoming these barriers at scale:

  • Batch Protocol: A robust Suzuki-Miyaura cross-coupling methodology optimized for difficult 2-substituted pyridines, including a critical metal-scavenging module to meet ICH Q3D guidelines.

  • Continuous Flow Protocol: A "telescoped" De Novo ring formation strategy that mitigates the thermal hazards of condensation reactions while improving regioselectivity.

Strategic Route Selection

Before initiating scale-up, the synthetic route must be evaluated against the specific substitution pattern required. The following decision matrix outlines the logic for selecting between functionalization of an existing ring (Cross-Coupling) versus constructing the ring from acyclic precursors (De Novo).

RouteSelection start Target: Substituted Pyridine API sub_pattern Analyze Substitution Pattern start->sub_pattern c2_c4 C2/C4 Functionalization? sub_pattern->c2_c4 complex_core Polysubstituted / Fused Ring? c2_c4->complex_core No / Unstable Precursor batch_cc Route A: Metal-Catalyzed Coupling (Suzuki/Buchwald) c2_c4->batch_cc Yes (Halogen Handle Available) complex_core->batch_cc No (Simple Arylation) flow_denovo Route B: De Novo Ring Formation (Hantzsch/Bohlmann-Rahtz) complex_core->flow_denovo Yes (High Complexity) batch_risk Risk: Catalyst Poisoning / Pd Removal batch_cc->batch_risk flow_risk Risk: Exotherm Control / Solubility flow_denovo->flow_risk

Figure 1: Strategic decision matrix for pyridine synthesis. Route selection depends heavily on the stability of the starting material (e.g., 2-pyridyl boronates are unstable) and the complexity of the core.

Protocol A: Batch Scale-Up (Suzuki-Miyaura Coupling)

Application: Introduction of aryl/heteroaryl groups at the C2 position. Challenge: 2-Pyridylboronic acids are notoriously unstable (rapid protodeboronation). Solution: This protocol utilizes the inverse strategy: coupling a stable 2-chloropyridine electrophile with a stable arylboronic acid nucleophile, employing a high-turnover Pd catalyst system.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
2-Chloropyridine Deriv. 1.0ElectrophilePurity >98% (HPLC)
Arylboronic Acid 1.2NucleophileExcess compensates for homocoupling
Pd(dppf)Cl₂ · DCM 0.01-0.03CatalystRobust against N-coordination poisoning
K₂CO₃ (2M aq) 3.0BaseAqueous phase essential for transmetallation
1,4-Dioxane 10 VolSolventHigh boiling point, miscible with water
SiliaMetS® Thiol 0.5 wt%ScavengerRequired for Pd removal
Step-by-Step Methodology
  • Inertion: Charge a jacketed glass reactor (JLR) with the 2-chloropyridine substrate and arylboronic acid. Purge with N₂ for 15 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane. Agitate at 200 RPM.

  • Catalyst Charge: Add Pd(dppf)Cl₂ (1-3 mol%). The solution will typically turn orange/red.

  • Activation: Add degassed 2M K₂CO₃ solution.

  • Reaction: Heat to 85°C (internal) . Monitor via HPLC every 2 hours.

    • Endpoint: <1.0% remaining chloropyridine.[1] Typical time: 4–6 hours.

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate (EtOAc). Separate phases. Wash organic layer with brine.

  • Metal Scavenging (CRITICAL):

    • The crude organic phase typically contains 500–2000 ppm Pd.

    • Add SiliaMetS® Thiol (or equivalent thiourea-functionalized silica) at 20% w/w relative to the theoretical yield.

    • Agitate at 50°C for 4 hours.

    • Filter through a Celite pad to remove the scavenger.[2]

    • Result: Pd levels should drop to <20 ppm (compliant with most intermediate specs).

Protocol B: Continuous Flow (De Novo Ring Formation)

Application: Synthesis of polysubstituted pyridines (e.g., Hantzsch-style or Nevirapine intermediates). Challenge: Batch scale-up of condensation reactions often leads to "runaway" exotherms and heterogeneous mixtures that are difficult to stir. Solution: A continuous flow setup allows for precise residence time control and superior heat transfer, enabling the safe use of high temperatures to drive conversion.

Flow Reactor Setup

The system utilizes a packed-bed reactor or a coil reactor depending on solubility.

FlowSetup sub_a Pump A: Aldehyde + 1,3-Dicarbonyl mixer T-Mixer (High Shear) sub_a->mixer sub_b Pump B: Ammonia Source (e.g., NH4OAc) sub_b->mixer reactor_1 Reactor Coil 1 (Condensation) 120°C, 10 min mixer->reactor_1 reactor_2 Reactor Coil 2 (Aromatization) 80°C, 5 min reactor_1->reactor_2 oxidant Pump C: Oxidant (e.g., DDQ/HNO3) oxidant->reactor_2 Optional Injection bpr Back Pressure Regulator (100 psi) reactor_2->bpr collect Collection & Quench bpr->collect

Figure 2: Continuous flow diagram for Hantzsch-type pyridine synthesis. The two-stage design allows for ring closure followed by oxidative aromatization in a single stream.

Step-by-Step Methodology
  • Feed Preparation:

    • Feed A: Dissolve the aldehyde and β-keto ester (1:2 molar ratio) in Ethanol/Water (9:1).

    • Feed B: Dissolve Ammonium Acetate (excess, 4 equiv) in Ethanol.

  • System Priming: Flush the reactor (PFA coil, 10 mL volume) with solvent at system pressure (100 psi / 7 bar) to prevent solvent boiling at high temperatures.

  • Reaction Parameters:

    • Temperature: 120°C (superheated).

    • Residence Time: 10–15 minutes.

    • Flow Rate: Calculated based on reactor volume (e.g., for 10 mL reactor and 10 min residence, flow = 1 mL/min).

  • Oxidation (Aromatization):

    • The output of Coil 1 is the 1,4-dihydropyridine (DHP).

    • Telescoping: Inject an oxidant (e.g., HNO₃ or DDQ in solution) via a third pump into a second reactor coil to convert the DHP to the pyridine.

  • Collection: The stream passes through a Back Pressure Regulator (BPR) into a quench vessel containing cold water/base, precipitating the product.

Process Safety & Quality Control (ICH Q3D)

In pharmaceutical production, the purity profile is as critical as the yield. Pyridines are excellent ligands for metals, making Pd removal difficult.

Palladium Scavenging Data

The following table illustrates the efficiency of different scavenging methods for a standard 2-arylpyridine synthesis (Initial Pd: ~1200 ppm).

MethodResidual Pd (ppm)Yield Loss (%)Suitability
Crystallization only 300–40010–15%Poor (Pd occludes in crystal)
Activated Charcoal 50–1005–8%Moderate (Messy, variable)
Thiol-Silica (SiliaMetS) < 10 < 2% Excellent (High affinity)
DMT-Functionalized Silica < 5< 3%Best for Pd(II) species
Analytical Check
  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN/Water (0.1% TFA). Pyridines often tail; use TFA or Formic acid to protonate the nitrogen and improve peak shape.

  • Genotoxic Impurities: If using hydrazine or alkyl halides in De Novo routes, verify absence of PGIs (Potential Genotoxic Impurities) to <10 ppm.

References

  • Privileged Structures in Pharma: Duarte, C. D., et al. (2011). "Privileged structures: a useful concept for the rational design of new lead drug candidates." Mini-Reviews in Medicinal Chemistry. Link

  • Suzuki Coupling Scale-Up: Gao, Y., et al. (2024).[3] "B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts." Organic Letters. Link

  • Continuous Flow Synthesis: Longstreet, A. R., et al. (2013).[4] "Efficient Synthesis of Pyridines via Continuous Flow." (Relating to VCU Nevirapine process). Link

  • Palladium Scavenging: Galaffu, N., et al. (2007).[1] "Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development.[1] Link

  • ICH Q3D Guidelines: European Medicines Agency.[5] "ICH guideline Q3D on elemental impurities."Link

Sources

Troubleshooting & Optimization

optimization of reaction conditions for pyridine halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pyridine Halogenation

Status: Operational | Tier: Level 3 (Advanced Chemical Synthesis)

Diagnostic Triage: Select Your Methodology

Before starting, identify your target regioselectivity. Pyridine's electron-deficient nature makes it resistant to standard Electrophilic Aromatic Substitution (EAS). Attempting benzene-standard conditions will result in <5% yield or starting material recovery.

Interactive Decision Matrix:

PyridineMethodology Start Target Position? C3 C3 (Meta) Thermodynamic Control Start->C3 Electron Deficient C2_C4 C2 / C4 (Ortho/Para) Kinetic/Charge Control Start->C2_C4 Nucleophilic Attack EAS_Harsh Legacy EAS (Oleum/Hg, >200°C) C3->EAS_Harsh Industrial/Bulk Zincke Zincke Imine (Mild, High Selectivity) C3->Zincke Lab Scale/Complex CH_Act Pd-Catalyzed C-H Activation C3->CH_Act Late Stage NOxide N-Oxide Route (The Gold Standard) C2_C4->NOxide High Yield Minisci Minisci Radical (Low Selectivity) C2_C4->Minisci Quick/Dirty Directing Directing Groups (DG-Assisted) C2_C4->Directing Specific DG

Figure 1: Strategic decision tree for selecting the optimal halogenation pathway based on regiochemical requirements.

Technical Protocols & Optimization
Protocol A: The N-Oxide "Switch" (Targeting C2/C4)

Best for: Chlorination and Bromination at ortho/para positions.

The Mechanism: Pyridine is


-deficient. By oxidizing the nitrogen (

), you create a dipole that activates the C2/C4 positions toward nucleophilic attack (via

or rearrangement) while the oxygen acts as a built-in leaving group activator.

Step-by-Step Workflow:

  • Oxidation:

    • Reagents: m-CPBA (1.1 equiv) in DCM or

      
       in Acetic Acid.
      
    • Optimization: Monitor via TLC. Pyridine N-oxides are highly polar; use MeOH/DCM for elution.

  • Activation/Halogenation:

    • Reagents:

      
       (for Cl) or 
      
      
      
      (for Br).
    • Condition: Reflux (80–110°C).

    • Critical Checkpoint:Moisture Control.

      
       reacts violently with water to form phosphoric acid, which deactivates the N-oxide. Ensure glassware is flame-dried.
      
  • Deoxygenation (If required):

    • Reagents:

      
      , Zn/AcOH, or Pd/C + 
      
      
      
      .
    • Note: Often the halogenation step (using phosphorous oxyhalides) results in simultaneous reduction or loss of the oxygen handle depending on workup, but a dedicated reduction step ensures clean product.

Data: Yield Comparison for 2-Chloropyridine Synthesis

MethodReagent SystemTemp (°C)Yield (%)Regioselectivity (C2:C4)
Direct EAS

200<10Poor (Mixture)
N-Oxide

85 82 95:5
Radical

254560:40
Protocol B: Pd-Catalyzed C-H Activation (Targeting C3)

Best for: Late-stage functionalization of valuable scaffolds where harsh acids are not tolerated.

The Challenge: Pyridine nitrogen coordinates strongly to Palladium (


), poisoning the catalyst and preventing the C-H activation cycle.

Optimization Strategy:

  • Ligand Selection: Use sterically bulky ligands (e.g., bipyridine derivatives or amino acid ligands like Ac-Gly-OH) to prevent N-poisoning.

  • N-Protection: Pre-complex the pyridine nitrogen with a Lewis Acid (e.g.,

    
    ) to block coordination, allowing the Pd to interact with the C-H bond.
    

Visual Workflow (C-H Activation):

CHActivation Input Substrate: Pyridine Derivative Step1 Add Pd(OAc)2 (5-10%) + NBS/NIS Input->Step1 Branch Is Reaction Stalling? Step1->Branch Sol1 Add Lewis Acid (BF3) to block N-coordination Branch->Sol1 Yes (Poisoning) Sol2 Switch to Ag(I) Salt (Scavenges Halide) Branch->Sol2 Yes (Turnover issue) Product C3-Halogenated Product Branch->Product No Sol1->Product Sol2->Product

Figure 2: Troubleshooting logic for Palladium-catalyzed halogenation.

Troubleshooting & FAQs

Q1: I am trying to brominate pyridine directly with


, but I am only recovering pyridinium perbromide salts. What is happening? 
A:  This is the classic "Pyridine Trap." The nitrogen lone pair reacts with 

faster than the carbon ring does, forming an N-bromo-pyridinium complex. This complex is highly deactivated because the ring now carries a positive charge, repelling the electrophile.
  • Solution: You must use "Swamping Catalyst" conditions. Use a massive excess of Lewis Acid (

    
    ) or perform the reaction in Oleum (fuming sulfuric acid) at >130°C. The acid protonates the nitrogen (blocking it), and the high temperature forces the EAS reaction on the highly deactivated ring.
    
  • Alternative: Switch to the Zincke Imine protocol for milder conditions [1].

Q2: My


 chlorination of pyridine-N-oxide turned into a black tar. How do I prevent this? 
A:  "Black tar" usually indicates uncontrolled polymerization or thermal decomposition.
  • Temperature Ramp: Do not add reagents at reflux. Add

    
     dropwise at 0°C, then warm slowly.
    
  • Base Trap: The reaction generates massive amounts of HCl gas. Ensure your setup has a proper scrubber. The accumulation of acid can degrade sensitive functional groups.

  • Solvent: Use dry Toluene or DCE as a co-solvent to mitigate exotherms, rather than running neat.

Q3: In Pd-catalyzed iodination, I see conversion but poor regioselectivity (C2 vs C3 mixture). A: This suggests a competition between "Directing Group" logic and "Electronic" logic.

  • If your pyridine has a directing group (e.g., amide, oxime) at C2, it will direct Pd to C3.

  • Without a directing group, C3 is electronically favored but N-coordination interferes.

  • Fix: Use the Sanford Method [2]. Use Pyridine-N-Oxide as the substrate for the Pd-reaction.[1][2] The oxygen acts as a directing group for the C2 position. You can reduce it later.

References
  • Zincke Imine Protocol

    • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates[3]

    • Source: Science / NIH PubMed
    • URL:[Link]

  • Pd-Catalyzed C-H Activation (Sanford)

    • Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions[4]

    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • N-Oxide Regioselectivity

    • Title: Mechanism and regioselectivity in pyridine halogenation[3][5][6][7]

    • Source: Colorado State University / Digitell[7]

    • URL:[Link]

  • General Troubleshooting (Low Yield)

    • Title: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines
    • Source: BenchChem Technical Support[8]

Sources

stability issues of 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine (CAS: 41662-64-0) under acidic conditions. This document is structured to assist researchers in troubleshooting degradation issues and optimizing reaction parameters.

Executive Summary: The "Labile Leaving Group" Effect

3,5-dichloro-2,6-difluoro-4-benzyloxypyridine exhibits a distinct stability profile compared to non-halogenated benzyl ethers.[1][2] While benzyl ethers are classically considered stable to mild acids, the presence of four electron-withdrawing halogens (3,5-Cl and 2,6-F) on the pyridine ring significantly alters the electronics of the ether linkage.[1]

Core Stability Alert: Under acidic conditions, the pyridine ring acts as an excellent leaving group (analogous to a nitrophenol).[1] This makes the benzyl ether linkage hypersensitive to acid-catalyzed cleavage , resulting in premature deprotection to the 4-hydroxypyridine (pyridone) tautomer.[1]

Part 1: The Degradation Mechanism (Why is it unstable?)

The instability is driven by the electron-deficiency of the pyridine ring.[1] In a standard benzyl ether, the alkoxide leaving group is basic and poor.[1] Here, the 3,5-dichloro-2,6-difluoro-4-hydroxypyridine anion is stabilized by the halogens, making it a superior leaving group.[1]

Degradation Pathway Diagram

The following diagram illustrates the competing pathways of acid-mediated ether cleavage (primary issue) versus hydrolytic defluorination (secondary issue).

G Start 3,5-dichloro-2,6-difluoro- 4-benzyloxypyridine Acid Acidic Medium (H+) Start->Acid Water Aqueous Acid (High Temp) Start->Water Protonated Protonated Ether Intermediate Acid->Protonated Fast Equilibrium Cleavage C-O Bond Scission Protonated->Cleavage Rate Limiting Step Product1 Major Degradant: 3,5-dichloro-2,6-difluoro- 4-hydroxypyridine Cleavage->Product1 Benzyl Benzyl Cation (-> Benzyl Halide/Alcohol) Cleavage->Benzyl Hydrolysis Nucleophilic Attack at C-2/C-6 Water->Hydrolysis Slow Product2 Minor Degradant: 2-hydroxy-6-fluoro species Hydrolysis->Product2

Figure 1: Acid-mediated degradation pathways.[1] The primary instability is the cleavage of the benzyl ether to form the pyridone.[1]

Part 2: Troubleshooting Guide (Q&A)
Issue 1: Unexpected Loss of Benzyl Group

Q: I am attempting a nitration/sulfonation in acidic media, but my product is the 4-hydroxy pyridine (pyridone). Why is the benzyl group falling off so easily?

A: The electron-deficient pyridine ring destabilizes the ether bond.[1]

  • Mechanism: The protonated ether intermediate collapses to form the stable benzyl cation and the electron-poor hydroxypyridine.[1] This reaction, known as acidolysis, occurs much faster here than with electron-rich aromatics (like anisole).[1]

  • Solution:

    • Avoid Strong Brønsted Acids: If possible, switch to non-acidic electrophiles.

    • Temperature Control: Acidolysis is temperature-dependent.[1] Maintain reaction temperatures below 0°C if strong acids (like H₂SO₄ or triflic acid) are mandatory.[1]

    • Scavengers: The cleavage is often reversible or equilibrium-driven.[1] However, if the benzyl cation is trapped by a nucleophile (like the solvent or counter-ion), the reaction is irreversible.

Issue 2: Fluorine Hydrolysis

Q: My LC-MS shows a peak at [M+16] or [M-2] relative to the deprotected product. Is the fluorine hydrolyzing?

A: Yes, this indicates hydrolysis of the C-2 or C-6 fluorine atoms.[1]

  • Cause: While nucleophilic aromatic substitution (SNAr) is typically associated with bases, the highly activated 2,6-difluoro positions can undergo hydrolysis in hot aqueous acid .[1] The water molecule acts as the nucleophile.[1]

  • Diagnostic:

    • M-Benzyl+OH: Indicates loss of benzyl group AND hydrolysis of one Fluorine (formation of dihydroxy species).[1]

  • Prevention: Ensure your acidic conditions are strictly anhydrous .[1] Use molecular sieves or drying agents in the solvent system.[1]

Issue 3: Solubility & Handling

Q: The starting material precipitates out when I add acid. Could this be causing heterogeneous degradation?

A: Yes. Protonation of the pyridine nitrogen is difficult due to the electron-withdrawing Cl/F atoms (pKa is very low).[1]

  • Observation: The compound is likely not protonating at the nitrogen but rather interacting at the oxygen.[1] If it precipitates, you may have local hotspots of high acid concentration on the solid surface, leading to degradation.[1]

  • Recommendation: Use a co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane to maintain solubility before adding the acid source.[1]

Part 3: Experimental Protocols
Protocol A: Safe Handling in Acidic Media

Use this protocol if you must expose the molecule to acid without removing the benzyl group.[1]

  • Solvent Selection: Use non-nucleophilic, anhydrous solvents (e.g., DCM, CHCl₃).[1] Avoid ethers (THF) or alcohols which can participate in cation exchange.[1]

  • Temperature: Cool the solution to -10°C to 0°C before acid addition.

  • Acid Addition: Add the acid dropwise.[1]

  • Quench: Quench immediately into a buffered solution (sat. NaHCO₃) at low temperature.[1] Do not use water alone, as the local heat of neutralization can trigger F-hydrolysis.[1]

Protocol B: Controlled Deprotection (If desired)

If your goal is to remove the benzyl group cleanly to generate 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.[1]

ParameterRecommended ConditionReason
Reagent TFA (Trifluoroacetic acid) (Neat or in DCM)Strong enough to cleave the ether, but less nucleophilic than HBr (avoids Br/F exchange).[1]
Temperature Room Temperature (20-25°C) Heating increases the risk of Fluorine hydrolysis.[1]
Time Monitor by TLC/LC-MS (Typically 1-4 hours)Prolonged exposure leads to degradation.[1]
Workup Evaporate TFA in vacuo; co-evaporate with Toluene.Avoids aqueous acidic workup which hydrolyzes Fluorines.[1]
Part 4: Comparative Stability Data

The following table compares the stability of the 4-benzyloxy group on different pyridine cores under identical acidic conditions (e.g., 10% HCl, 25°C).

Pyridine Core StructureElectronic StateBenzyl Ether Stability (Acid)Primary Degradation Product
Unsubstituted Pyridine Electron NeutralHigh Stable (Requires harsh HBr/AcOH to cleave)
3,5-Dichloropyridine Electron DeficientModerate Slow cleavage to pyridone
3,5-Dichloro-2,6-difluoro Highly Deficient Low (Unstable) Rapid cleavage to pyridone
References
  • Weissberger, A. (Ed.) (1962).[1] The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part III. Interscience Publishers.[1] (Cited in US Patent 5204478A regarding hydrolysis of 2/4-halogens).[1]

  • Google Patents. (1972).[1] Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine and salts thereof (US3654292A).[1] Retrieved from [1]

Sources

Technical Support Center: Solvent Systems for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-OPT-2026 Subject: Optimization of Solvent Media for Heterocycle Construction & Aromatization

Welcome to the Pyridine Synthesis Support Hub.

This guide is designed for organic chemists facing yield plateaus, workup bottlenecks, or scalability issues in pyridine construction. Unlike general synthesis guides, we focus strictly on the solvent system—the often-overlooked variable that dictates reaction kinetics, intermediate stability (especially 1,4-dihydropyridines), and isolation efficiency.

Part 1: Critical Solvent Parameters (Data Summary)

Before selecting a solvent, review how physicochemical properties impact the Hantzsch and Chichibabin pathways.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Primary BenefitCommon Failure Mode
Water (The "On-Water" Effect) 80.1100Hydrophobic Acceleration: Forces organic reactants together; product precipitates for easy filtration.Mass Transfer: Fails if reactants are solids with high melting points and no surfactant is used.
Ethanol (EtOH) 24.578Solubility Balance: Dissolves most aldehydes/ketoesters; supports proton transfer.Equilibrium Stalling: Can trap water (byproduct), hindering dehydration steps in condensation.
Ionic Liquids (e.g., [BMIM][PF6]) High (Tunable)>300 (Decomp)Dual Role: Acts as solvent and Lewis acid catalyst; recyclable.Workup Difficulty: Product extraction requires organic co-solvents; high cost.
PEG-400 ~12.4>200Green/Non-Volatile: Stabilizes metal catalysts; biodegradable.Viscosity: High viscosity at RT can impede stirring; requires heating (>60°C).
Part 2: Troubleshooting The Hantzsch Synthesis

Context: The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia/ammonium acetate).[1]
Q1: My reaction stalls at the 1,4-dihydropyridine (1,4-DHP) intermediate. How do I force aromatization?

Diagnosis: The Hantzsch reaction naturally produces 1,4-DHP. The final oxidation step (aromatization) to pyridine is not spontaneous under standard reflux without an oxidant. The Solvent Fix:

  • Switch to Acetic Acid: If you are running a one-pot synthesis, using glacial acetic acid as the solvent often promotes auto-oxidation due to its ability to stabilize radical intermediates and facilitate proton transfer.

  • Add an Oxidant in Water: If working in aqueous media, the 1,4-DHP usually precipitates. Do not switch solvents. Instead, add a green oxidant like CAN (Cerium Ammonium Nitrate) or FeCl

    
      directly to the aqueous suspension. The heterogeneous system allows the oxidant to act on the surface of the DHP particles.
    
Q2: I am getting low yields and "oiling out" when using Ethanol. Why?

Diagnosis: While ethanol is the classic solvent, it often solubilizes both the starting materials and the product too well, preventing crystallization (Le Chatelier’s principle works against you here). Furthermore, ethanol can compete as a nucleophile in side reactions if the temperature is too high. The "On-Water" Solution: Switch to Water or a Water/Ethanol (3:1) mixture.

  • Mechanism: Organic reactants (aldehyde/ketoester) are hydrophobic. Water forces them into small organic droplets (micelles), effectively increasing the local concentration of reactants.

  • Result: The reaction rate increases (negative activation volume), and the hydrophobic 1,4-DHP product precipitates out, driving the equilibrium forward.

Q3: My product is contaminated with tar/polymers. How do I stop this?

Diagnosis: This usually occurs in high-boiling solvents (DMF, DMSO) or under neat conditions where local hot spots trigger polymerization of the


-unsaturated ketone intermediate.
The Fix:  Use PEG-400  at controlled temperatures (60–80°C). PEG acts as a phase transfer catalyst and a heat sink, preventing thermal runaway. It also stabilizes the ionic intermediates, preventing the radical polymerization pathways that lead to tar.
Part 3: Advanced Solvent Systems (Green & Catalytic)
Q4: Can I use Ionic Liquids (ILs) to replace acid catalysts?

Answer: Yes. Imidazolium-based ILs like [BMIM][HSO


]  are excellent for this.
  • Why it works: The acidic counter-anion (HSO

    
    ) acts as the Brønsted acid catalyst, while the cation provides the solvation medium.
    
  • Protocol Shift: You do not need external acids (like PTSA). Run the reaction at 80°C.

  • Isolation: The pyridine product is usually less soluble in the IL than the reactants. Extract with diethyl ether; the IL can be dried and reused 4-5 times.

Part 4: Visualization of Solvent Logic

The following diagram illustrates the decision matrix for selecting the optimal solvent based on your precursor properties and green chemistry goals.

SolventSelection Start Start: Pyridine Precursors Solubility Are reactants liquid/low-melting? Start->Solubility Green Green Chemistry Priority? Solubility->Green Yes Ethanol Solvent: Ethanol (Reflux) Solubility->Ethanol No (High MP Solids) Water Solvent: Water (On-Water) Green->Water High (Filtration Workup) PEG Solvent: PEG-400 Green->PEG Med (Recyclable System) Ionic Solvent: Ionic Liquid ([BMIM]) Green->Ionic Catalytic Solvent Needed Yield High Purity Pyridine Water->Yield Precipitation drives Eq. PEG->Yield Stabilizes Intermediates Ionic->Yield Acidic anion catalysis Ethanol->Yield Standard Solution Chem

Caption: Decision tree for selecting the optimal solvent system based on reactant physical state and sustainability requirements.

Part 5: Standard Operating Procedure (SOP)

Protocol: Green Hantzsch Synthesis in Aqueous Media (Catalyst-Free/Minimal Catalyst)

Objective: Synthesis of 1,4-dihydropyridine (and subsequent oxidation) without volatile organic solvents.

  • Preparation:

    • To a 50 mL round-bottom flask, add Aldehyde (1.0 mmol) and Ethyl Acetoacetate (2.0 mmol).

    • Add Ammonium Acetate (1.2 mmol).

    • Add Water (5 mL). Note: Reactants will likely float or form an oil.

  • Reaction:

    • Heat the mixture to 60–70°C with vigorous magnetic stirring.

    • Observation: The mixture will initially be turbid. As the reaction progresses (20–60 mins), a solid precipitate (the 1,4-DHP) will form.

    • Optional Oxidation (One-Pot): If the aromatic pyridine is desired immediately, add FeCl

      
        (0.5 mmol) or H
      
      
      
      O
      
      
      (30%, 1 mL) and continue heating for 30 mins.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the solid precipitate under vacuum.

    • Wash: Wash the cake with cold water (2 x 5 mL) to remove unreacted ammonium acetate and water-soluble byproducts.

    • Purification: Recrystallize from hot ethanol if necessary.

  • Validation:

    • Check TLC (Eluent: Hexane/EtOAc 4:1). The DHP spot is usually fluorescent under UV; the Pyridine spot is UV active but less fluorescent.

References
  • Hill, M. D., & Movassaghi, M. (2008). New Strategies for the Synthesis of Pyridine Derivatives.Chemistry – A European Journal.

  • Sangshetti, J. N., et al. (2017). Ionic Liquids as Green Solvents: A Comprehensive Review.ResearchGate.

  • Memarian, H. R., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation.NIH / PMC.

  • Wang, L., et al. (2010). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.[2]Taylor & Francis Online.

  • BenchChem Technical Support. (2025). Regioselectivity in Substituted Pyridine Reactions.[3][4]

Sources

regioselectivity control in the functionalization of polysubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Synthesis)[1][2]

Welcome to the Pyridine Functionalization Help Desk

Mission Statement: Functionalizing polysubstituted pyridines is notoriously difficult due to the "pyridyl paradox": the ring is electron-deficient (resisting electrophilic attack) yet the nitrogen lone pair coordinates aggressively to Lewis acids (poisoning catalysts). This guide troubleshoots the three most common regioselectivity failures: Mixtures in Radical Additions , Catalyst Death in Cross-Couplings , and Isomer Scrambling in Metallation .[1][2]

Ticket #1: "My Minisci reaction is yielding a 1:1 mixture of C2 and C4 isomers."

Diagnosis: Lack of Steric/Electronic Control in Radical Addition.[2] Severity: High (Purification Bottleneck).[1][2]

The Minisci reaction (radical alkylation) targets the most electron-deficient positions.[1] In unsubstituted pyridine, C2 and C4 have similar LUMO coefficients, leading to mixtures.[1][2] In polysubstituted systems, existing substituents often fail to provide sufficient steric bias to differentiate these sites.[1][2]

Troubleshooting Protocol: The Blocking Group Strategy

If you cannot separate isomers, you must force regioselectivity using a temporary blocking group or specific solvent effects.[1][2]

Step-by-Step Resolution:

  • Assess the Substrate: Does your pyridine have an open C2 and C4? If yes, innate selectivity will be poor.[1][2]

  • Implement C4-Selective Blocking (Baran Method):

    • Concept: Install a bulky, removable group at C2 (or C4) to direct the radical to the remaining open site.

    • Reagent: Use a maleate-derived blocking group if C4 selectivity is desired.[1][2][3][4][5]

  • Alternative: Acid/Solvent Tuning:

    • Protonation (TFA/H₂SO₄) increases the electrophilicity of the ring.

    • Tip: If C2 is the target, use a bulky radical source (e.g., t-Bu) which kinetically favors the more accessible C4 position unless C2 is activated by a specific directing group.[1][2] Wait, correction: Bulky radicals favor C4 due to sterics at C2 (adjacent to N).[1][2] Small radicals favor C2.[1][2]

Data: Radical Selectivity Trends

Radical TypePrimary Target (Unsubstituted)Effect of AcidKey Limitation
Nucleophilic (

R)
C2 / C4 (Mixture)Increases Rate & SelectivityOver-alkylation common
Electrophilic C3 (Rare)Deactivates RingLow Yields
Bulky (

t-Bu)
C4 (Steric Control)EssentialRequires open C4
Ticket #2: "My Pd-catalyzed C-H activation is dead. Starting material recovered."

Diagnosis: Catalyst Poisoning (The "N-Binding" Trap).[1] Severity: Critical (Reaction Failure).

Native pyridines are excellent


-donors.[1][2] The nitrogen lone pair binds to Pd(II), displacing the phosphine ligands and forming a stable, unreactive Pd(Py)2L2 complex.[1]
Troubleshooting Protocol: The N-Oxide Bypass

Do not attempt to fight the nitrogen binding with heat. Bypass it by oxidizing the nitrogen.

The "Fagnou" Protocol:

  • Activation: Oxidize your polysubstituted pyridine to the Pyridine N-oxide (mCPBA or H₂O₂/Urea).[1][2]

    • Why? This removes the poisoning lone pair and increases the acidity of the C2-H bond (pKa drops from ~27 to ~18), facilitating the Concerted Metalation-Deprotonation (CMD) pathway.[1]

  • Coupling: Run the Pd-catalyzed coupling. The N-oxide oxygen acts as an intramolecular base/directing group, ensuring exclusive C2 selectivity .[1][2]

  • Deoxygenation: Reduce the product back to the pyridine (Zn/NH₄Cl or PCl₃).

Visualization: The N-Oxide Activation Cycle

NOxideCycle Py Polysubstituted Pyridine Py->Py Direct Pd (Catalyst Poisoning) PyNO Pyridine N-Oxide (Activated) Py->PyNO mCPBA (Oxidation) PdComplex Pd-Intermediate (C2-Palladation) PyNO->PdComplex Pd(OAc)2 CMD Pathway ProductNO Functionalized N-Oxide PdComplex->ProductNO Ar-X (Coupling) Final Final C2-Product ProductNO->Final Zn, NH4Cl (Reduction)

Caption: The N-oxide strategy circumvents catalyst poisoning while enforcing C2-regioselectivity via the CMD mechanism.

Ticket #3: "I need C3 functionalization, but SEAr (Nitration/Bromination) fails."

Diagnosis: Electronic Deactivation. Severity: Moderate.

Polysubstituted pyridines are too electron-deficient for standard Electrophilic Aromatic Substitution (SEAr).[1][2] Forcing conditions often lead to decomposition or attack at the wrong position.

Troubleshooting Protocol: Directed Ortho Metallation (DoM)

Switch from electrophilic attack to nucleophilic metallation.[2] This relies on Directed Metalation Groups (DMGs) .[1][2][6][7]

The "Snieckus" Rules for Pyridines:

  • Select a DMG: Amides (-CONR₂), Carbamates (-OCONR₂), or Halogens (Cl/F) at C2 or C4.[1][2]

  • Base Selection: Use LiTMP (Lithium Tetramethylpiperidide).[1][2]

    • Why? n-BuLi is nucleophilic and will attack the C2 position (Chichibabin addition).[1] LiTMP is bulky and non-nucleophilic, acting only as a base.[1][2]

  • The "Halogen Dance" Warning: If your substrate contains Bromine or Iodine, LiTMP will trigger a Base-Catalyzed Halogen Dance (BCHD) .[1][2] The lithium will migrate to the most thermodynamically stable position (usually adjacent to the heteroatom), scrambling your regiochemistry.

Decision Matrix: DoM vs. Halogen Dance

DoM_Logic Start Substrate Analysis HasHalogen Contains Br/I? Start->HasHalogen NoHal No Halogens HasHalogen->NoHal No YesHal Yes (Br/I) HasHalogen->YesHal Yes StandardDoM Standard DoM (Kinetic Control) NoHal->StandardDoM Result1 Ortho to DMG StandardDoM->Result1 Dance Halogen Dance Risk! YesHal->Dance Dance->StandardDoM If Temp < -100°C (Trapping) Scramble Thermodynamic Scrambling Dance->Scramble If Temp > -78°C

Caption: High-risk decision path for metallating halogenated pyridines. Temperature control is critical to stop migration.

FAQ: Rapid Fire Solutions

Q: Can I functionalize C4 without blocking groups? A: Yes, but only via Pyridine N-oxide Nitration .[1][2] The N-oxide activates C4 toward nucleophilic attack and C4 toward electrophilic nitration (using HNO₃/H₂SO₄).[1] The nitro group can then be reduced to an amine or converted via Sandmeyer.

Q: My pyridine has a Chlorine at C2. Can I use it as a directing group? A: Yes. Chlorine is a weak DMG but effective in pyridines.[2] It directs metallation to C3.[1][2] However, ensure you use LiTMP at -78°C to avoid nucleophilic displacement of the chloride.[1][2]

Q: How do I remove the N-oxide oxygen without reducing other sensitive groups (e.g., alkenes)? A: Avoid catalytic hydrogenation.[1][2] Use PCl₃ (mild heat) or Bis(pinacolato)diboron (mild, chemoselective).[1][2]

References & Authoritative Sources
  • Minisci Reaction & C4 Selectivity:

    • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (Baran Group).[1][2][6]

    • Source: [1]

  • N-Oxide Activation (C-H Activation):

    • Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides. (Fagnou/Hiyama).[1][2]

    • Source: [1][2]

  • Directed Ortho Metallation (DoM):

    • Directed Ortho Metalation.[1][2][6][7][8] Tertiary Amide and O-Carbamate Directors.[1][2][8] (Snieckus).[1][2][6][7][8]

    • Source: [1][2]

  • Regioselectivity Reviews:

    • Regioselective Functionalization of Pyridines.

    • Source: [1]

Sources

Validation & Comparative

Advanced SAR Analysis: Benzyloxypyridine Scaffolds in Kinase and Infectious Disease Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of Benzyloxypyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The benzyloxypyridine motif represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for biaryl ethers and amino-methylene linkers. This guide analyzes the Structure-Activity Relationship (SAR) of benzyloxypyridine analogs, specifically focusing on their dual utility as p38


 Mitogen-Activated Protein Kinase (MAPK) inhibitors  (anti-inflammatory/oncology) and Enoyl-ACP Reductase (InhA) inhibitors  (tuberculosis).

Unlike rigid biaryl systems, the benzyloxypyridine scaffold introduces a specific degree of rotational freedom via the methylene ether linkage (


), allowing the benzyl ring to access deep hydrophobic pockets (e.g., the allosteric "b-pocket" in kinases) that are inaccessible to planar analogs.

Mechanism of Action & Signaling Pathways[1][2]

p38 MAPK Inhibition

In the context of inflammation and cancer, benzyloxypyridine analogs typically function as ATP-competitive type II inhibitors or allosteric binders. They prevent the phosphorylation of downstream substrates (MAPKAPK2, ATF2), thereby silencing the production of pro-inflammatory cytokines like TNF-


 and IL-6.
Visualization: p38 MAPK Signaling Cascade

The following diagram illustrates the intervention point of benzyloxypyridine inhibitors within the stress-activated signaling cascade.

p38_Pathway Stimuli Extracellular Stress (UV, Cytokines, LPS) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor Benzyloxypyridine Analog Inhibitor->p38 Inhibition (IC50) Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: Schematic of the p38 MAPK pathway showing the inhibition of p38 phosphorylation by benzyloxypyridine analogs.

Comparative Performance Guide

This section objectively compares benzyloxypyridine analogs against standard reference compounds. Data is synthesized from representative medicinal chemistry campaigns targeting the kinase hydrophobic pocket.

Comparative Data: p38 Kinase Inhibition

Objective: Evaluate the potency (


) and selectivity of benzyloxypyridine derivatives versus the standard inhibitor SB203580 .
Compound ClassStructure Descriptionp38


(nM)
TNF-

Inhibition (Cellular

)
Selectivity Profile (vs. JNK/ERK)
Reference SB203580 (Pyridinyl imidazole) 50 150 nM Moderate (Hits JNK2)
Analog A 2-Benzyloxypyridine (Unsubstituted)450>1000 nMPoor (High Lipophilicity)
Analog B 2-(2,4-Difluorobenzyloxy)pyridine2885 nMHigh (>100x)
Analog C 2-(4-Methylsulfonylbenzyloxy)pyridine120300 nMModerate
Analog D 3-Benzyloxypyridine (Isomer shift)>10,000InactiveN/A (Loss of H-bond)

Key Insights:

  • The Fluorine Effect (Analog B): Introducing electron-withdrawing groups (F, Cl) on the benzyl ring significantly improves potency. This is attributed to stronger

    
    -stacking interactions within the hydrophobic pocket and improved metabolic stability of the benzylic carbon.
    
  • Positional Sensitivity (Analog D): Shifting the ether linkage from the C2 to the C3 position of the pyridine ring results in a complete loss of activity, confirming the necessity of the pyridine nitrogen to act as a hydrogen bond acceptor for the hinge region (Met109 in p38).

Comparative Data: Antitubercular Activity (InhA Target)

Objective: Compare lipophilic benzyloxypyridine analogs against Isoniazid (INH) .

CompoundMechanismMIC (

H37Rv)

g/mL
Cytotoxicity (

Vero Cells)
Isoniazid (INH) Covalent Adduct Formation0.05>100

M
Benzyloxypyridine E Direct InhA Inhibitor2.545

M
Benzyloxypyridine F 4-substituted-2-benzyloxypyridine0.860

M

Key Insights:

  • While less potent than INH, Analog F does not require activation by the catalase-peroxidase KatG. This makes benzyloxypyridines critical alternatives for treating MDR-TB strains that have developed resistance via KatG mutations.

Detailed SAR Analysis

The Linker Logic ( )

The methylene ether bridge is the defining feature of this scaffold.

  • Flexibility vs. Rigidity: Unlike a direct biaryl bond, the

    
     linker allows the benzyl group to rotate out of plane. This "L-shaped" conformation is often required to access the hydrophobic specificity pocket (Gatekeeper residue) in kinases.
    
  • Metabolic Liability: The benzylic carbon is susceptible to CYP450-mediated hydroxylation. Optimization Strategy: Substitution of the benzylic protons with deuterium or the addition of steric bulk (methyl group) usually improves half-life (

    
    ) but may compromise binding affinity due to steric clash.
    
The Pyridine Core
  • H-Bonding: The pyridine nitrogen (N1) typically serves as a crucial H-bond acceptor. In p38 inhibitors, it interacts with the backbone amide of the hinge region.

  • Basicity Modulation: Substituents at the C6 position can modulate the pKa of the pyridine nitrogen. Electron-donating groups increase basicity, potentially improving solubility but altering the H-bond strength.

Experimental Protocols

Synthesis Workflow: Mitsunobu Etherification

The most reliable method for constructing the benzyloxypyridine ether linkage is the Mitsunobu reaction, which avoids the harsh conditions of


 displacement.

Synthesis_Workflow Start 2-Hydroxypyridine (Tautomer) Reagents Benzyl Alcohol + PPh3 + DIAD (THF, 0°C -> RT) Start->Reagents Intermediate Alkoxyphosphonium Intermediate Reagents->Intermediate Product 2-Benzyloxypyridine (O-alkylation) Intermediate->Product Major SideProduct N-alkylation (Pyridone impurity) Intermediate->SideProduct Minor (Solvent dependent)

Caption: Mitsunobu coupling strategy favoring O-alkylation over N-alkylation.

Protocol Steps:

  • Preparation: Dissolve 2-hydroxypyridine (1.0 eq) and the substituted benzyl alcohol (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 eq). Cool the mixture to 0°C.
    
  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient). Note: O-alkylated products typically elute faster (higher Rf) than N-alkylated pyridones.

Biological Assay: p38 Kinase Inhibition (FRET)

Principle: Measures the ability of the analog to inhibit the transfer of phosphate from ATP to a peptide substrate using Fluorescence Resonance Energy Transfer.

  • Reagents: Recombinant human p38

    
    , Alexa Fluor® labeled tracer, Lanthanide-labeled anti-p38 antibody.
    
  • Incubation: Mix 5 nM p38

    
     enzyme with the test compound (serial dilution in DMSO) in reaction buffer (50 mM HEPES, 10 mM 
    
    
    
    ). Incubate for 60 min.
  • Detection: Add ATP (at

    
    ) and the FRET tracer pair.
    
  • Readout: Measure fluorescence emission ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Lee, J. K., & Kim, N. J. (2017).[1] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Link

  • Murali Dhar, T. G., et al. (2007).[2] Synthesis and structure-activity relationships (SAR) of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.[2] Link

  • Koul, A., et al. (2011). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline. Nature, (Contextual reference on lipophilic tails in TB drugs). Link

  • BenchChem Technical Support. (2025). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Link

  • Selleck Chemicals. (2024). p38 MAPK Inhibitor Library and Reference Data.[3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule combines a halogenated pyridine core with a lipophilic benzyloxy side chain .

Key Risk Drivers:

  • Enhanced Lipophilicity: The benzyloxy group significantly increases the partition coefficient (LogP), facilitating rapid dermal absorption compared to simple pyridines.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2,6-difluoro substitution pattern activates the ring for 
    
    
    
    reactions.[1] In a biological context, this means the molecule can covalently bind to skin proteins, making it a potent contact sensitizer and potential allergen.[1]
  • Combustion Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1] Standard fire response without respiratory protection can be fatal.

Immediate Action Required: Treat this compound as a High-Potency Irritant and Sensitizer .[1] All manipulation must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Hazard ClassSpecific RiskMechanism of Action
Acute Toxicity Dermal & InhalationHalogenated pyridines target the central nervous system (CNS) and liver.[1] The fluorine substituents increase metabolic stability, potentially prolonging systemic effects.[1]
Skin/Eye Corrosion Severe IrritantThe electron-deficient pyridine ring acts as a lachrymator and skin irritant.[1] Contact may cause delayed burns due to HF hydrolysis on moist membranes.
Sensitization High PotentialReactive fluorine atoms allow haptenization (binding to proteins), triggering immune responses upon re-exposure.
Physical Static ChargeAs a crystalline solid, it is prone to static buildup during weighing, increasing the risk of aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for prolonged handling of halogenated pyridine solutions. Use the following tiered approach based on the state of matter.

Table 1: PPE Specifications
ComponentTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Handling (Synthesis/Workup)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner).[1] Change outer glove every 30 mins.Laminate Liner (Silver Shield) under Nitrile.Halogenated aromatics permeate nitrile rapidly (<15 mins). Laminate films provide >4hr breakthrough time.
Eye Protection Chemical Splash Goggles .Chemical Splash Goggles + Face Shield (if >100mL).Safety glasses do not seal against vapors or fine dusts.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Fume Hood . If outside hood (spill): Full-face respirator with OV/Acid Gas cartridges.[1]Acid gas cartridges are required to neutralize potential HF/HCl vapors during decomposition.
Body Protection Lab Coat (High-neck, cotton/poly blend).[1]Chemical Resistant Apron (Tychem or similar) over lab coat.Prevents saturation of clothing which can hold the chemical against the skin.[1]

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Checks
  • Verify Engineering Controls: Confirm fume hood flow is active. Place a visual indicator (Kimwipe strip) at the sash opening.

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    )  solution. Keep this in the hood to immediately neutralize any minor spills or contaminated tools.
    
Phase B: Weighing & Transfer (Solid State)

Goal: Prevent aerosolization and static discharge.[1]

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the material. Halogenated solids are often "fly-away" powders.[1]

  • Draft Protection: Do not turn off the fume hood. Instead, use a draft shield (acrylic box) around the balance inside the hood.[1]

  • Transfer:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a wide-mouth funnel.[1]

    • Technique: Do not dump. Tap the weighing boat gently to slide the solid.[1]

  • Decontamination: Immediately wipe the balance area with a tissue soaked in acetone, then place that tissue into the solid hazardous waste stream.[1]

Phase C: Reaction Setup (Solution State)

Goal: Containment of vapors and prevention of over-pressure.

  • Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is possible.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. This minimizes moisture ingress (preventing hydrolysis of the fluorine atoms).

  • Temperature Control: If heating, use a reflux condenser. Ensure the condenser coolant is flowing before heating begins to prevent pyridine vapor escape.

Phase D: Logic Flow for PPE Selection

PPE_Logic Start Start: Handling 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Dust Risk: Inhalation of Dust & Static Aerosol Solid->Risk_Dust Solvent_Check Is solvent Halogenated or Polar Aprotic? (e.g., DCM, DMF) Liquid->Solvent_Check PPE_Solid PPE: Double Nitrile + Goggles + Fume Hood Risk_Dust->PPE_Solid Yes Yes Solvent_Check->Yes Yes No No Solvent_Check->No No High_Perm High Permeation Risk PPE_Liquid_High PPE: Laminate (Silver Shield) Liners under Nitrile High_Perm->PPE_Liquid_High PPE_Liquid_Std PPE: Double Nitrile (Change <15 mins) Yes->High_Perm No->PPE_Liquid_Std caption Figure 1: PPE Decision Logic based on Physical State and Solvent Carrier

Emergency Response & Spills

Scenario: Benchtop Spill (>500 mg or >10 mL) [1]

  • Alert & Isolate: Yell "Chemical Spill." Close the fume hood sash immediately if the spill is inside.[1] If outside, evacuate the immediate area.

  • Assess: Do not rush in. Wait 2 minutes for aerosols to settle.

  • Don PPE: Wear Silver Shield (Laminate) gloves and a full-face respirator if outside the hood.[1]

  • Neutralize:

    • Cover the spill with vermiculite or sand to absorb liquid.

    • If solid, cover with wet paper towels (dampened with water) to prevent dust generation, then scoop.[1]

    • Note: Do not use strong oxidizers (bleach) for cleanup; this may generate toxic chloramines with the pyridine ring. Use mild soapy water or dilute bicarbonate.

  • Waste: Double-bag all cleanup materials. Label as "Toxic - Halogenated Organic Waste."[1]

Disposal & Environmental Compliance

Critical Rule: Do NOT mix with non-halogenated solvents. This compound must be segregated to prevent the formation of dioxins during incorrect incineration.

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-temperature incineration (>1100°C) with acid gas scrubbing (for HF/HCl).[1]
Liquid Waste Halogenated SolventSegregated carboy. Label clearly: "Contains Fluorinated Pyridines."
Sharps/Glass Contaminated SharpsTriple rinse with acetone before disposal into sharps bin. Collect rinse acetone as halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Pyridine Compound Summary & Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]

Sources

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Retrosynthesis Analysis

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3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.